Rubicene
Overview
Description
Rubicene is a polycyclic aromatic hydrocarbon that consists of two benzene rings and an anthracene ring, each linked by two carbon-carbon bonds. It is known for its strong yellow fluorescence in dilute solutions . This compound is a molecular fragment of C70 and has garnered attention due to its unique molecular structure and physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubicene can be synthesized through various methods. One common method involves the Scholl reaction, where 9,10-diphenylanthracene is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of trifluoromethanesulfonic acid . Another method involves the reductive dimerization of 9-fluorenone using magnesium . Additionally, this compound can be synthesized by cyclization of halogenated 9,10-diphenylanthracenes under strongly basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the Scholl reaction due to its efficiency and relatively mild conditions. The reaction involves the dehydrogenative coupling between arene compounds and oxidants or Lewis acids, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Rubicene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The reductive dimerization of 9-fluorenone using magnesium is a common method to synthesize this compound.
Major Products: The major products formed from these reactions include various this compound derivatives, such as 5,12-dimethoxythis compound and 5,12-di-tert-butyl-rubicene .
Scientific Research Applications
Rubicene has a wide range of scientific research applications due to its unique properties:
Organic Field-Effect Transistors (OFETs): this compound is used as an organic semiconductor material in OFETs, exhibiting excellent electronic characteristics.
Organic Solar Cells (OSCs): this compound-based compounds are used in OSCs due to their optoelectronic properties.
Sensors: this compound derivatives are used in sensors for detecting various analytes.
Lithium Batteries: this compound-based materials are explored for use in lithium batteries.
Photophysical Studies: this compound and its derivatives are studied for their photophysical properties, including fluorescence and emission spectra.
Mechanism of Action
Rubicene exerts its effects through its planar p-orbital surface, which provides increased intermolecular electronic coupling. This property is crucial for its applications in organic electronic devices. The molecular targets and pathways involved include the interaction of this compound with electrodes in OFETs, where it facilitates charge transport .
Comparison with Similar Compounds
Rubicene is compared with other polycyclic aromatic hydrocarbons, such as:
Phenanthrene: this compound’s structure provides unique optoelectronic properties compared to phenanthrene.
Naphthalene: this compound exhibits stronger fluorescence and different electronic characteristics compared to naphthalene.
This compound’s uniqueness lies in its planar structure and strong fluorescence, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
rubicene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-3-9-17-15(7-1)19-11-5-13-22-24-18-10-4-2-8-16(18)20-12-6-14-21(26(20)24)23(17)25(19)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKFBRKHHLWKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C5C=CC=C6C5=C(C4=CC=C3)C7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173364 | |
Record name | Rubicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197-61-5 | |
Record name | Rubicene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubicene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubicene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rubicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rubicene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUBICENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I9M3715F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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